molecular formula C19H21N5O5S B6504079 3-(benzenesulfonyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}propanamide CAS No. 1396876-32-6

3-(benzenesulfonyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}propanamide

Cat. No.: B6504079
CAS No.: 1396876-32-6
M. Wt: 431.5 g/mol
InChI Key: DWSZRKSYXDUVOJ-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}propanamide is a structurally complex molecule featuring a tetrazole core, a benzenesulfonyl group, and a methoxyethyl substituent. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability . The methoxyethyl side chain may improve solubility compared to alkyl or aryl substituents.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S/c1-29-13-12-23-19(26)24(22-21-23)16-9-7-15(8-10-16)20-18(25)11-14-30(27,28)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSZRKSYXDUVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key features include:

  • Tetrazole ring : A 5-oxo-4,5-dihydrotetrazole, which differs from saturated tetrazoles in electronic properties and hydrogen-bonding capacity.
  • Benzenesulfonyl group : A strong electron-withdrawing group that enhances stability and may participate in π-π stacking.
  • Methoxyethyl substituent : A polar group that balances lipophilicity and solubility.

Below is a comparative analysis with analogs from the literature (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID/Name (Source) Core Structure Key Substituents Functional Groups Hypothesized Properties
Target Compound Tetrazole Benzenesulfonyl, methoxyethyl Sulfonyl, amide, tetrazole High polarity, enzyme inhibition
479591-66-7 () Indole-sulfonyl Acetylamino, dimethoxyphenyl Sulfonyl, amide, acetate Moderate lipophilicity, varied binding
588714-58-3 () Cyclohexylidene tert-Butyl, cyano Cyano, amide High hydrophobicity, CNS activity
389070-78-4 () Triazole Dichlorophenyl, methylthio Sulfur, amide, triazole Enhanced metabolic stability
951958-28-4 () Thiazole Oxolanylmethyl, propylpyridinyl Amide, thiazole Moderate solubility, kinase inhibition
Substituent Impact on Properties
  • Tetrazole vs. Thiazoles (e.g., 951958-28-4) may offer greater aromaticity and π-π interactions.
  • Sulfonyl vs. Sulfanyl Groups :
    • The benzenesulfonyl group in the target compound is more electron-withdrawing than the sulfanyl group in 539810-74-7 (), which could reduce nucleophilic degradation but increase electrostatic interactions with cationic residues .
  • Methoxyethyl vs. Methylthio/Alkyl Substituents :
    • The methoxyethyl group enhances water solubility compared to methylthio (389070-78-4) or tert-butyl (588714-58-3) groups, which favor membrane permeability .
Computational Predictions

Tools like Multiwfn () and AutoDock4 () can model the compound’s properties:

  • Docking Studies : AutoDock simulations could predict binding poses relative to analogs. For example, the tetrazole’s bioisosteric mimicry of carboxylates may resemble the binding mode of 479591-66-7’s acetate group .

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